(4-Chlorobutyl)dimethylamine hydrochloride

Chemical Kinetics Cyclization Synthetic Methodology

(4-Chlorobutyl)dimethylamine hydrochloride (CAS 69749-71-9), also known as 4-chloro-N,N-dimethylbutan-1-amine hydrochloride, is a tertiary amine salt with a four-carbon alkyl chain terminated by a chloro substituent. It is primarily employed as a chemical building block and an alkylating reagent in the synthesis of advanced pharmaceutical intermediates, notably alkylamino biphenylamides that function as Hsp90 C-terminal inhibitors.

Molecular Formula C6H15Cl2N
Molecular Weight 172.09 g/mol
CAS No. 69749-71-9
Cat. No. B3038017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorobutyl)dimethylamine hydrochloride
CAS69749-71-9
Molecular FormulaC6H15Cl2N
Molecular Weight172.09 g/mol
Structural Identifiers
SMILESCN(C)CCCCCl.Cl
InChIInChI=1S/C6H14ClN.ClH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H
InChIKeyAUWCSYMRRXWIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (4-Chlorobutyl)dimethylamine Hydrochloride (CAS 69749-71-9) is a Critical Reagent for Pharmaceutical Synthesis and Impurity Control


(4-Chlorobutyl)dimethylamine hydrochloride (CAS 69749-71-9), also known as 4-chloro-N,N-dimethylbutan-1-amine hydrochloride, is a tertiary amine salt with a four-carbon alkyl chain terminated by a chloro substituent . It is primarily employed as a chemical building block and an alkylating reagent in the synthesis of advanced pharmaceutical intermediates, notably alkylamino biphenylamides that function as Hsp90 C-terminal inhibitors . Beyond its synthetic utility, this compound is also recognized and controlled as a potential genotoxic impurity, requiring rigorous analytical monitoring in drug development [1].

Why (4-Chlorobutyl)dimethylamine Hydrochloride Cannot Be Simply Replaced by Other Chloroalkylamines or Alkylating Agents


Substituting (4-Chlorobutyl)dimethylamine hydrochloride with a generic alternative like (3-chloropropyl)dimethylamine or (4-bromobutyl)dimethylamine is not a trivial exchange and can lead to significant project delays or regulatory hurdles. The compound's specific four-carbon chain length and terminal chloride leaving group are critical determinants in the synthesis of specific Hsp90 inhibitors, where changes in linker length or halogen identity can dramatically alter the biological activity of the final drug candidate . Furthermore, as a designated impurity, its unique chemical profile is required as a reference standard; a different analog would not be valid for the analytical method development, validation, and regulatory submissions required by agencies like the FDA [1].

Quantitative Evidence Guide: Verifiable Differentiation of (4-Chlorobutyl)dimethylamine Hydrochloride vs. Its Closest Analogs


Reactivity for Intramolecular Cyclization: A >1000-Fold Rate Difference Compared to a 3-Carbon Analog

The cyclization rate for an N-methyl-N-(4-chlorobutyl)amine derivative is substantially faster than its 3-carbon chain analog. The compound with a 4-chlorobutyl chain cyclized with a half-life (t1/2) of less than 0.4 minutes at 37°C, whereas the corresponding N-methyl-N-(3-chloropropyl)amine derivative cyclized with a t1/2 of 436 minutes under the same conditions [1]. This demonstrates that the four-carbon chain is kinetically favored for intramolecular nucleophilic substitution to form the corresponding azetidinium intermediate.

Chemical Kinetics Cyclization Synthetic Methodology

Purity Specification: A Defined Minimum Standard of 95% for Reliable Procurement

The commercially available (4-Chlorobutyl)dimethylamine hydrochloride is consistently offered with a minimum purity specification of 95% . While a 98% purity grade is available for a related compound (4-Chloro-N,N-dimethylbutan-1-amine hydrochloride, CAS 365432-21-9) , the 95% standard for CAS 69749-71-9 is a reliable baseline for research use. This specification is critical for procurement decisions, as it defines the expected quality and ensures reproducibility in sensitive synthetic and analytical applications.

Quality Control Chemical Purity Procurement Specification

Impurity Profile and Reactivity: Alkylating Agent with a Defined Melting Point and Hydrolytic Tendency

As an impurity, (4-Chlorobutyl)dimethylamine hydrochloride is characterized by its reactivity as an alkylating agent and its tendency to hydrolyze, generating halogenated byproducts [1]. Its identity is confirmed by a melting point range of 112-115 °C . In contrast, a structurally related compound, 4-Chloro-N,N-dimethylbutan-2-amine hydrochloride (Oxomemazine Impurity 3), has a different chemical structure (a branched isomer) and thus a distinct impurity profile, requiring a separate analytical method [2].

Genotoxic Impurity Analytical Chemistry Stability

Application Specificity: An Enabling Reagent for a Defined Class of Hsp90 Inhibitors

The primary documented application of (4-Chlorobutyl)dimethylamine hydrochloride is as a chemical reagent in the synthesis of alkylamino biphenylamides, which act as Hsp90 C-terminal inhibitors with anticancer potential . The resulting inhibitors have demonstrated sub-micromolar to mid-nanomolar anti-proliferative activity against breast cancer cell lines in structure-activity relationship (SAR) studies [1]. While a similar building block, 4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride (CAS not specified), is used as a reagent for S-alkylation of thioureas to produce isothioureas with inotropic activity [2], the target compound is specifically linked to Hsp90 inhibition.

Medicinal Chemistry Hsp90 Inhibition Anticancer

Optimal Applications for (4-Chlorobutyl)dimethylamine Hydrochloride Based on Its Proven Differentiation


Synthesis of Hsp90 C-Terminal Inhibitors for Anticancer Drug Discovery

This compound is the reagent of choice for introducing the specific 4-(dimethylamino)butyl side chain into alkylamino biphenylamide scaffolds, which are a promising class of Hsp90 C-terminal inhibitors. Its use is directly supported by the work of Garg et al. (2017), where it enabled the synthesis of compounds with sub-micromolar to mid-nanomolar anti-proliferative activity against breast cancer cell lines .

Analytical Reference Standard for Genotoxic Impurity (GTI) Monitoring

Given its identification as a potential impurity with alkylating properties, this compound is an essential reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) to monitor and control its levels in active pharmaceutical ingredients (APIs). Its use in this context is critical for regulatory compliance, supporting ANDA and DMF submissions [1].

Kinetic Studies Requiring Rapid Intramolecular Cyclization

For research into reaction mechanisms or synthetic methodologies where a rapid intramolecular cyclization is needed, the 4-chlorobutyl derivative is the optimal choice. Its cyclization half-life of <0.4 minutes at 37°C makes it a powerful tool for forming azetidinium intermediates, whereas the 3-chloropropyl analog would be impractical with a half-life over 1000 times longer [2].

Precursor for Quaternary Ammonium Compounds and Other Specialized Reagents

As a versatile alkylating agent, this compound serves as a key precursor for the synthesis of various quaternary ammonium salts and other specialized reagents. Its reactivity can be exploited in the preparation of phase-transfer catalysts, surfactants, and other functionalized molecules, providing a strategic advantage over less reactive or differently structured alternatives.

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